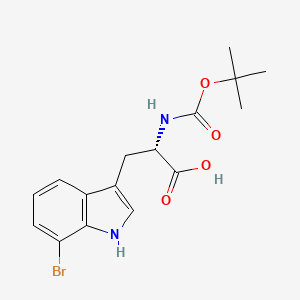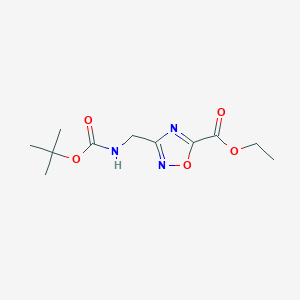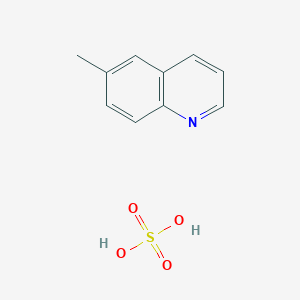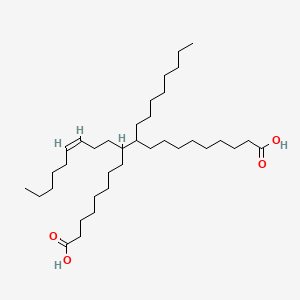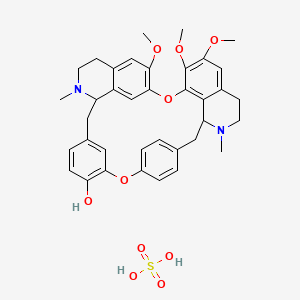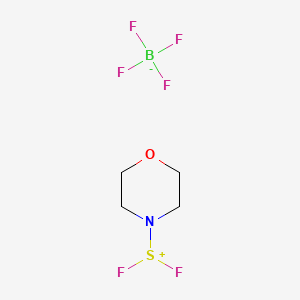
Xtalfluor-M
Übersicht
Beschreibung
Xtalfluor-M, also known as difluoro(morpholino)sulfonium tetrafluoroborate, is a crystalline deoxofluorination reagentThe incorporation of fluorine into organic compounds is a significant transformation in synthetic chemistry due to the unique properties that fluorine imparts, such as increased metabolic stability and lipophilicity .
Vorbereitungsmethoden
Xtalfluor-M is synthesized through a series of chemical reactions involving morpholine and sulfur tetrafluoride. The synthetic route typically involves the reaction of morpholine with sulfur tetrafluoride in the presence of a suitable solvent and under controlled temperature conditions. The resulting product is then purified to obtain the crystalline form of this compound .
Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The stability and safety of the reagent are also critical factors considered during industrial production .
Analyse Chemischer Reaktionen
Xtalfluor-M undergoes various types of chemical reactions, primarily deoxofluorination reactions. These reactions involve the replacement of hydroxyl groups (OH) with fluorine atoms (F). Common reagents used in these reactions include bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and triethylamine trihydrofluoride. The major products formed from these reactions are alkyl fluorides, geminal difluorides, acyl fluorides, fluoromethyl thioethers, and glycosyl fluoride donors .
Wissenschaftliche Forschungsanwendungen
Xtalfluor-M has a broad range of applications in scientific research, particularly in the fields of chemistry and medicine. In organic chemistry, it is used for the synthesis of fluorinated compounds, which are valuable in pharmaceuticals, agrochemicals, and materials science.
In biology, fluorinated compounds synthesized using this compound are used as probes and tracers in various biochemical assays. These compounds can help in studying enzyme mechanisms, protein-ligand interactions, and metabolic pathways. In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Wirkmechanismus
The mechanism of action of Xtalfluor-M involves the activation of the carbon-oxygen bond in the substrate without the release of free hydrogen fluoride. Upon exposure to a promoter such as DBU or triethylamine trihydrofluoride, the activated carbon atom is attacked by fluoride, leading to the formation of the fluorinated product. This mechanism ensures high chemical efficiency and selectivity in deoxofluorination reactions .
Vergleich Mit ähnlichen Verbindungen
Xtalfluor-M is often compared with other deoxofluorination reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor. Unlike these traditional reagents, this compound is more stable and easier to handle, as it does not generate corrosive hydrogen fluoride under anhydrous conditions. This makes this compound a safer and more convenient option for fluorination reactions .
Similar compounds to this compound include:
- Diethylaminosulfur trifluoride (DAST)
- Deoxo-Fluor
- Xtalfluor-E (difluoro(ethylamino)sulfonium tetrafluoroborate)
- Triethylamine trihydrofluoride
Eigenschaften
IUPAC Name |
difluoro(morpholin-4-yl)sulfanium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2NOS.BF4/c5-9(6)7-1-3-8-4-2-7;2-1(3,4)5/h1-4H2;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCYGFRGCVLCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1COCCN1[S+](F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BF6NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716741 | |
| Record name | 4-(Difluoro-lambda~4~-sulfanylidene)morpholin-4-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63517-33-9 | |
| Record name | 4-(Difluoro-lambda~4~-sulfanylidene)morpholin-4-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XtalFluor-M | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




